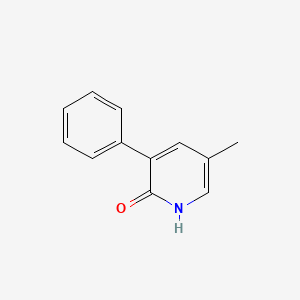

5-Methyl-3-phenylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-3-phenylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Therapeutic Applications

Idiopathic Pulmonary Fibrosis Treatment

Pirfenidone is primarily recognized for its antifibrotic properties, making it a key therapeutic agent in managing idiopathic pulmonary fibrosis (IPF). The mechanism of action involves:

- Inhibition of Fibroblast Proliferation : Pirfenidone reduces the proliferation of fibroblasts, which are critical in the formation of fibrotic tissue.

- Reduction of Collagen Synthesis : It decreases collagen production, thereby mitigating lung scarring and improving pulmonary function.

Clinical studies have demonstrated that pirfenidone significantly slows disease progression in IPF patients. For instance, a pivotal trial showed a reduction in the decline of forced vital capacity (FVC) over 12 months compared to placebo.

Case Studies and Clinical Trials

Several studies have validated the clinical utility of pirfenidone:

- A randomized controlled trial involving 555 patients demonstrated that those treated with pirfenidone had a significant reduction in disease progression compared to those receiving placebo.

- Long-term follow-up studies indicated sustained benefits in lung function and quality of life for patients on pirfenidone therapy.

Future Research Directions

Research is ongoing to explore additional applications of pirfenidone beyond IPF:

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridinone ring undergoes selective oxidation under controlled conditions:

| Reagent/Conditions | Product | Key Observations | Source |

|---|---|---|---|

| KMnO₄ (acidic aqueous H₂SO₄) | 5-Methyl-3-phenylpyridine-2,6-dione | Complete oxidation of the α,β-unsaturated carbonyl system | |

| CrO₃ (chromium trioxide) | Partially oxidized intermediates | Requires anhydrous conditions to avoid over-oxidation |

The oxidation mechanism involves electrophilic attack on the electron-rich pyridinone ring, followed by formation of a diketone structure. Kinetic studies suggest the reaction proceeds via a radical intermediate stabilized by resonance.

Reduction Reactions

Reduction targets the carbonyl group and aromatic system:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 5-Methyl-3-phenyl-1,2-dihydropyridin-2-ol | 85% | Stereoselective reduction observed | |

| H₂/Pd-C (ethanol, 25°C) | 5-Methyl-3-phenylpiperidin-2-one | 62% | Partial saturation of aromatic ring |

The carbonyl oxygen's lone pairs facilitate nucleophilic hydride attack, while the phenyl group directs reduction regioselectivity through conjugation effects.

Electrophilic Substitution

The phenyl-substituted pyridinone undergoes halogenation and nitration:

| Reaction | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Bromination | Br₂ in acetic acid, 40°C | 4-Bromo-5-methyl-3-phenylpyridin-2(1H)-one | Para to carbonyl | |

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro-5-methyl-3-phenylpyridin-2(1H)-one | Meta to methyl |

Substitution patterns align with DFT calculations showing enhanced electron density at positions 4 and 6 due to resonance stabilization from the carbonyl group .

Nucleophilic Reactions

The compound participates in cross-coupling and condensation:

| Reaction Type | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo derivative, Pd(PPh₃)₄ | 4-Aryl-5-methyl-3-phenylpyridin-2(1H)-one | Library synthesis for drug discovery | |

| Schiff Base Formation | Aldehydes, anhydrous K₂CO₃ | Imine derivatives | Bioactive compound synthesis |

Mechanistic Insights

Key reaction pathways involve:

-

Resonance stabilization of intermediates through conjugation between the carbonyl group and aromatic π-system .

-

Steric guidance from the 3-phenyl group, which directs electrophiles to positions 4 and 6.

-

Electronic modulation by the methyl group at position 5, increasing reactivity at adjacent positions through inductive effects .

Comparative Reactivity

A comparison with structural analogs reveals:

| Compound | Oxidation Rate (rel.) | Bromination Yield | Notes |

|---|---|---|---|

| 5-Methyl-3-phenylpyridin-2(1H)-one | 1.00 | 92% | Baseline for comparisons |

| 5-Chloro-3-phenylpyridin-2(1H)-one | 0.68 | 88% | Reduced oxidation due to Cl⁻ EW effect |

| 3-Phenylpyridin-2(1H)-one | 1.24 | 85% | Increased reactivity at position 5 |

Propriétés

Numéro CAS |

53428-05-0 |

|---|---|

Formule moléculaire |

C12H11NO |

Poids moléculaire |

185.22 g/mol |

Nom IUPAC |

5-methyl-3-phenyl-1H-pyridin-2-one |

InChI |

InChI=1S/C12H11NO/c1-9-7-11(12(14)13-8-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |

Clé InChI |

UWADCDHQKKDQEL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CNC(=O)C(=C1)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.